REACTION_CXSMILES
|
[H-].[Na+].[S:3]1[CH:7]=[CH:6][N:5]=[C:4]1[C:8]1([OH:12])[CH2:11][CH2:10][CH2:9]1.Cl[CH2:14][O:15][CH3:16]>CN(C)C=O>[CH3:14][O:15][CH2:16][O:12][C:8]1([C:4]2[S:3][CH:7]=[CH:6][N:5]=2)[CH2:11][CH2:10][CH2:9]1 |f:0.1|
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Name
|
|
Quantity
|
1.07 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
S1C(=NC=C1)C1(CCC1)O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
3.89 mL
|
Type
|
reactant
|
Smiles
|
ClCOC
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 16 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by the addition of ether and water
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with additional ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organics were dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0 to 50% ethyl acetate in hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |